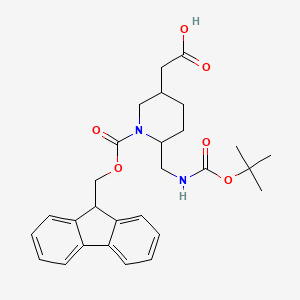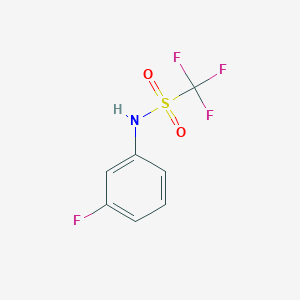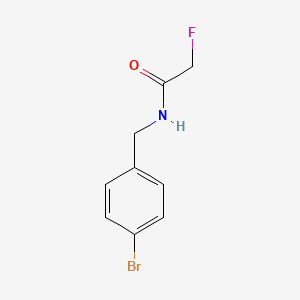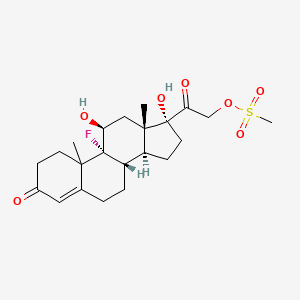
1-Methyl-1-(trifluoromethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(trifluoromethyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with a methyl group and a trifluoromethyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-1-(trifluoromethyl)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentane with methyl and trifluoromethyl reagents under specific conditions. For example, the trifluoromethylation of cyclopentane can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-Methyl-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or alkanes as major products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes.
Applications De Recherche Scientifique
1-Methyl-1-(trifluoromethyl)cyclopentane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. The trifluoromethyl group serves as a bioisostere, mimicking the properties of other functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used as a solvent or intermediate in the production of specialty chemicals and materials. Its chemical stability and low reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-1-(trifluoromethyl)cyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simple cycloalkane with no substituents. It lacks the unique properties imparted by the trifluoromethyl group.
Methylcyclopentane: A cyclopentane ring with a single methyl group. It is less chemically stable and less bioactive compared to this compound.
Trifluoromethylcyclopentane: A cyclopentane ring with a trifluoromethyl group. It shares some properties with this compound but lacks the additional methyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in the combination of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties to the molecule.
Propriétés
Numéro CAS |
371917-22-5 |
|---|---|
Formule moléculaire |
C7H11F3 |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
1-methyl-1-(trifluoromethyl)cyclopentane |
InChI |
InChI=1S/C7H11F3/c1-6(7(8,9)10)4-2-3-5-6/h2-5H2,1H3 |
Clé InChI |
YEQPTWSRALKSKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)



![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)

![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
